REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>C(Cl)Cl>[C:1]([O:13][C:5]([CH3:6])=[CH2:4])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11][C:2]([CH3:3])=[CH2:1])=[O:10]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC(=O)O)(=O)O
|
Name
|
mercuric acetate
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of boron trifluoride etherate, and propyne gas is bubbled through the mixture for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Solid sodium bicarbonate (5 grams) is added
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered free of solids and metallic mercury
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCC(=O)OC(=C)C)(=O)OC(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |